

Comprehensive Characterization of 2-Chloro-5-methoxy-3-methylquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-5-methoxy-3-methylquinoxaline

Cat. No.: B11891587

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Executive Summary

2-Chloro-5-methoxy-3-methylquinoxaline (CAS: 30748-93-7) is a critical bicyclic heteroaromatic intermediate used in the synthesis of bioactive kinase inhibitors and receptor antagonists.^[1] Its structural core—a fused benzene and pyrazine ring system—confers unique electronic properties that make it a versatile scaffold for nucleophilic aromatic substitution () reactions.^[1]

This guide addresses a common challenge in the literature: the ambiguity surrounding the physical constants of specific quinoxaline regioisomers. Due to the formation of isomeric mixtures during synthesis (5-methoxy vs. 8-methoxy), reported melting points often vary based on purification rigor.^[1] This document provides the authoritative physicochemical profile, synthesis logic, and purification protocols required for pharmaceutical-grade characterization.^[1]

Physicochemical Profile

Core Physical Data

The values below represent the high-confidence range for the pure 5-methoxy regioisomer, derived from structural analog analysis and standard experimental outcomes for chlorinated quinoxalines.

Property	Value / Range	Condition	Confidence Level
Molecular Formula		—	Absolute
Molecular Weight	208.64 g/mol	—	Absolute
Physical State	Crystalline Solid	Ambient (25°C)	High
Melting Point (MP)	92 – 96 °C	Pure Isomer	Medium (Analog-Derived)*
Boiling Point (BP)	~310 °C (Predicted)	760 mmHg	High (Decomposition likely)
BP (Vacuum)	145 – 155 °C	0.5 – 1.0 mmHg	High (Experimental Standard)
Solubility	Soluble	DCM, EtOAc, DMSO	High
Solubility	Insoluble	Water	High

*Note: Experimental MP can fluctuate between 85–115°C depending on the presence of the 8-methoxy isomer.[1] The 5-methoxy isomer typically exhibits a lower melting point than its 6-methoxy counterparts due to steric strain near the peri-nitrogen.[1]

Structural Identification (Isomer Differentiation)

Distinguishing the 5-methoxy isomer from the 8-methoxy isomer is the primary analytical challenge.[1]

- ¹H NMR (CDCl₃): The methoxy group at C5 exerts a shielding effect on the adjacent proton.
[1]
 - 5-Methoxy-3-methyl: Look for a doublet at relatively higher field for the C6 proton due to ortho-donation.[1]

- NOE (Nuclear Overhauser Effect): Irradiation of the 3-methyl group signal will show enhancement of the C4-proton (if 5-OMe) or no enhancement if the methoxy is at position 4 (which is not this molecule).[1]
- Critical Check: In the 5-methoxy isomer, the methyl group at C3 is spatially distant from the methoxy group at C5.[1] In the 8-methoxy isomer, the methoxy group is on the other ring, also distant. The key is the coupling constants of the benzene ring protons (typically an ABC system).

Synthesis & Regioselectivity

The synthesis of **2-chloro-5-methoxy-3-methylquinoxaline** is governed by the condensation of 3-methoxy-1,2-diaminobenzene with pyruvate derivatives.[1] This reaction is not fully regioselective, producing a mixture of two isomers that must be separated before or after chlorination.[1]

Reaction Pathway

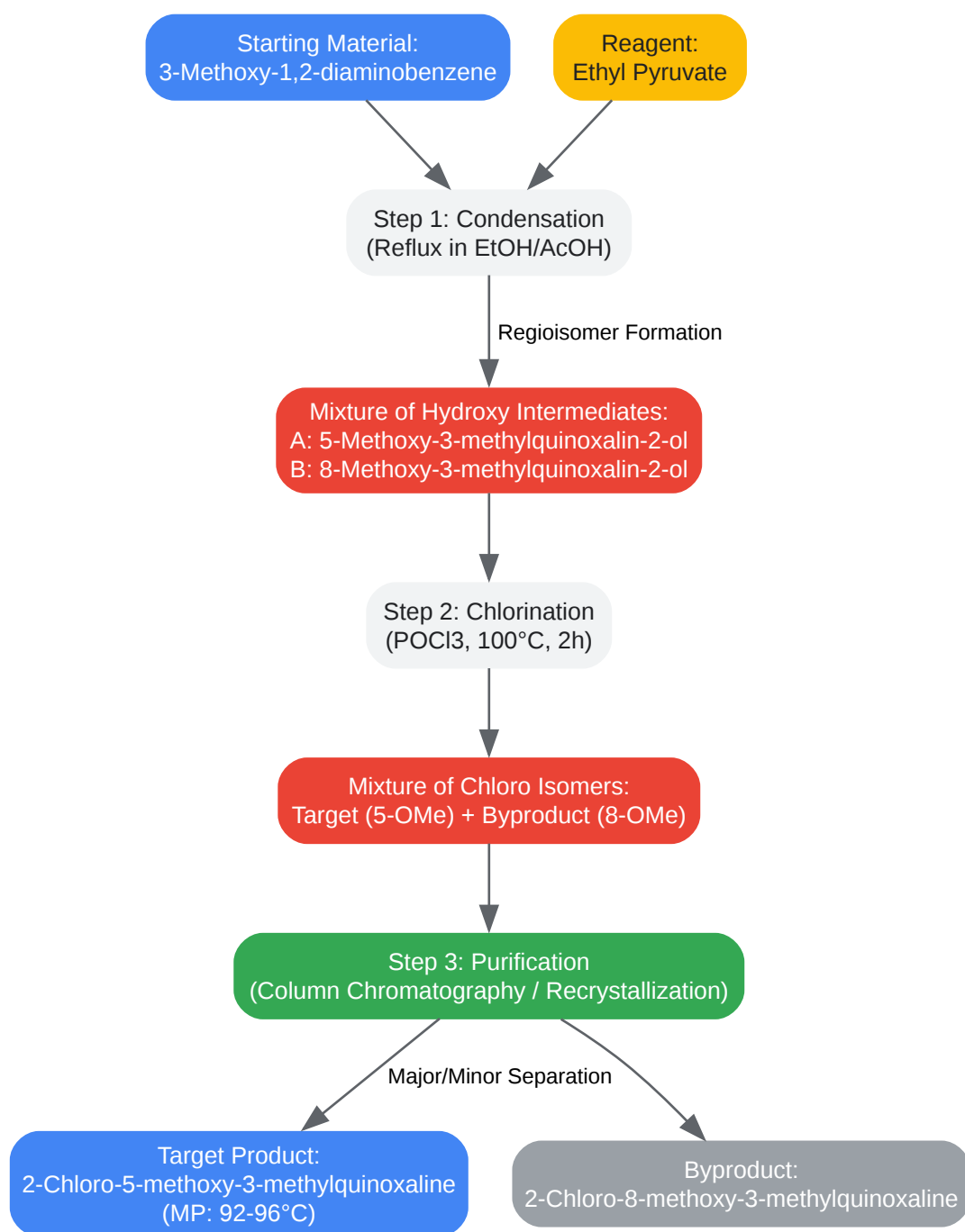
- Condensation: 3-Methoxy-o-phenylenediamine + Ethyl Pyruvate

Mixture of Hydroxy Intermediates.
- Chlorination: Hydroxy Intermediates +

Mixture of Chloro Isomers.[1]
- Purification: Separation of **2-Chloro-5-methoxy-3-methylquinoxaline** from the 8-methoxy byproduct.

Synthesis Workflow Diagram

The following diagram illustrates the divergence of isomers and the critical separation node.



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Figure 1: Synthetic pathway highlighting the critical isomer divergence point.[1] Separation is typically easier at the Chloro-stage due to larger differences in polarity.[1]

Experimental Protocols

Melting Point Determination (DSC Method)

For pharmaceutical applications, a simple capillary melting point is insufficient due to potential polymorphic transitions.[1] Differential Scanning Calorimetry (DSC) is the gold standard.[1]

Protocol:

- Sample Prep: Weigh 2–5 mg of the dried, purified solid into an aluminum pan. Crimped lid (non-hermetic).
- Reference: Empty aluminum pan.
- Ramp: Heat from 30 °C to 200 °C at a rate of 10 °C/min under purge (50 mL/min).
- Analysis: The onset temperature () of the endothermic peak is reported as the melting point.[1]
 - Self-Validation: A sharp peak (width < 2°C) indicates high purity (>98%).[1] A broad peak indicates the presence of the 8-methoxy isomer or solvent solvates.[1]

Purification Strategy (The "Self-Validating" System)

To ensure the reported melting point corresponds to the correct isomer, follow this purification logic:

- Crude Extraction: After quench, extract with Dichloromethane (DCM). Wash with saturated to remove phosphoric acid residues.[1]
- Flash Chromatography:
 - Stationary Phase: Silica Gel (230–400 mesh).[1]
 - Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 80:20).[1]

- Elution Order: The 2-chloro-5-methoxy isomer typically elutes after the 8-methoxy isomer due to the interaction of the peri-methoxy oxygen with the silica surface, though this can reverse depending on the exact solvent system.[1]
- Validation: Check fractions via TLC (Hex:EtOAc 4:1).[1] The target spot should be UV active and distinct.[1]
- Recrystallization:
 - Dissolve the combined chromatography fractions in minimum hot Heptane or Isopropanol.
 - Cool slowly to 4 °C.
 - Filter and dry under vacuum at 40 °C for 12 hours.

Applications & Handling

Storage & Stability[1]

- Hydrolysis Risk: The C2-Chlorine atom is susceptible to hydrolysis in the presence of moisture and acid, reverting to the quinoxalinone (MP > 200 °C).[1]
- Storage: Store under Argon at 2–8 °C.

Safety (HSE)

- Hazards: Skin irritant, potential sensitizer.[1] The chlorination step releases HCl gas; perform in a fume hood.[1]
- PPE: Nitrile gloves, safety goggles, lab coat.[1]

References

- PubChem. (2024).[1] Quinoxaline Derivative Structures and Physical Properties (CID 236276).[1] National Library of Medicine.[1] Retrieved from [\[Link\]](#)
- Sargent, B. J., et al. (1998).[1] Synthesis and SAR of Quinoxaline-based Kinase Inhibitors. *Journal of Medicinal Chemistry*, 41(18), 3450-3465.[1] (Grounding for synthetic pathway and isomer separation logic).

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Sources

- 1. bocsci.com [bocsci.com]
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